Portulacaxanthin I
Description
Historical Context and Discovery of Portulacaxanthin I
The discovery of this compound is rooted in the mid-20th century exploration of plant pigments. The compound was first identified as a hydroxyproline-containing betaxanthin by Piattelli and colleagues in 1965. researchgate.net It was isolated from the flowers of Portulaca grandiflora (common portulaca), the plant from which it derives its name. researchgate.netknapsackfamily.com
Further research into the pigments of Portulaca species in the early 1990s led to the isolation and characterization of two related compounds, Portulacaxanthin II and Portulacaxanthin III, from the petals of P. grandiflora. irjmets.comresearchgate.net This distinguished this compound as the first in a series of related natural pigments. Historically, this compound, along with its related compounds, has been reported in both Portulaca grandiflora and Portulaca oleracea. irjmets.comdoh.gov.aeresearchgate.net
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C14H16N2O7 | jst.go.jpnih.govchembk.com |
| Molar Mass | 324.29 g/mol | nih.gov |
| Monoisotopic Mass | 324.09575 g/mol | ebi.ac.uk |
| CAS Registry No. | 11042-69-6 | nih.gov |
| ChEBI ID | CHEBI:8340 | ebi.ac.uk |
| PubChem CID | 6325831 | nih.gov |
Significance of this compound within Carotenoid and Betalain Research
This compound holds particular significance within the field of plant pigment research, primarily due to its classification as a betalain. Betalains (B12646263) are structurally and biosynthetically distinct from the more common plant pigments, anthocyanins and carotenoids. mdpi.comresearchgate.net
A crucial aspect of their significance is their taxonomic distribution. Betalains and anthocyanins are mutually exclusive; they have never been found to coexist in the same plant. nih.gov This makes the presence of betalains like this compound a key chemotaxonomic marker, helping to classify plants within the order Caryophyllales, where they are predominantly found. mdpi.comnih.gov
Structurally, all betaxanthins, including this compound, are formed from the condensation of betalamic acid with an amino acid or amine. nih.gov In the case of this compound, the specific amino acid is hydroxyproline (B1673980). researchgate.net This contrasts sharply with carotenoids, which are fat-soluble terpenoids. foodandnutritionjournal.org The biosynthesis of betalains originates from the amino acid tyrosine, a different pathway than that for other major pigments. researchgate.net Research suggests the final step in betaxanthin formation—the condensation of betalamic acid with the amino acid—is a spontaneous, non-enzymatic reaction in plants. researchgate.net
The broader class of betalains is also of significant interest for its biological activities, including antioxidant and radical-scavenging properties. mdpi.comacademicjournals.orgmdpi.com Furthermore, some betaxanthins exhibit fluorescence, a characteristic that may play a role in attracting pollinators. nih.gov
Table 2: Portulacaxanthin Compounds and Their Constituent Amino Acids
| Compound | Constituent Amino Acid/Imine | Source |
|---|---|---|
| This compound | (4R)-4-Hydroxy-L-proline | researchgate.net |
| Portulacaxanthin II | L-Tyrosine | researchgate.netuodiyala.edu.iq |
| Portulacaxanthin III | Glycine | researchgate.netjst.go.jp |
Current Academic Landscape and Identified Research Gaps Pertaining to this compound
The current academic landscape shows a broadening scope of research on this compound and other betalains. Initially identified in Portulaca species, this compound has now been detected in a variety of other plants. These include the fruits of Opuntia ficus-indica (prickly pear) and the Andean tuber Ullucus tuberosus. frontiersin.orgexplorationpub.com
Much of the contemporary research involves advanced analytical techniques for metabolite profiling. nih.govmdpi.com These studies aim to identify the complete spectrum of betalains within a plant extract, often revealing complex mixtures of these pigments. nih.govmdpi.com For instance, recent analyses of P. grandiflora have identified dozens of betaxanthins, including previously uncharacterized compounds. nih.govmdpi.com
Despite these advances, specific research gaps concerning this compound remain.
Incomplete Biosynthetic Understanding: The complete biosynthetic pathway for betalains, including the precise regulatory mechanisms that control the production of precursors like betalamic acid and hydroxyproline, is not fully elucidated. researchgate.netfrontiersin.org
Comparative Functional Analysis: There is limited research directly comparing the functional properties (e.g., stability, antioxidant capacity, colorimetric properties) of this compound with its closely related counterparts, Portulacaxanthin II and III.
Future research is needed to isolate this compound in sufficient quantities for dedicated in vitro and in vivo studies to address these gaps and fully understand its unique properties and potential applications.
Table 3: Documented Natural Sources of this compound
| Plant Species | Family | Common Name |
|---|---|---|
| Portulaca grandiflora | Portulacaceae | Moss Rose, Common Portulaca researchgate.netknapsackfamily.com |
| Portulaca oleracea | Portulacaceae | Common Purslane doh.gov.ae |
| Opuntia ficus-indica | Cactaceae | Prickly Pear frontiersin.org |
| Ullucus tuberosus | Basellaceae | Ulluco explorationpub.com |
| Myrtillocactus geometrizans | Cactaceae | Garambullo sci-hub.se |
Structure
3D Structure
Properties
CAS No. |
11042-69-6 |
|---|---|
Molecular Formula |
C14H16N2O7 |
Molecular Weight |
324.29 g/mol |
IUPAC Name |
(2S,4R)-1-[(2E)-2-[(2S)-2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene]ethylidene]-4-hydroxypyrrolidin-1-ium-2-carboxylate |
InChI |
InChI=1S/C14H16N2O7/c17-8-5-11(14(22)23)16(6-8)2-1-7-3-9(12(18)19)15-10(4-7)13(20)21/h1-3,8,10-11,17H,4-6H2,(H3,18,19,20,21,22,23)/t8-,10+,11+/m1/s1 |
InChI Key |
GVARXLMKUDMZFN-MIMYLULJSA-N |
SMILES |
C1C(C[N+](=CC=C2CC(NC(=C2)C(=O)O)C(=O)O)C1C(=O)[O-])O |
Isomeric SMILES |
C1[C@H](C[N+](=C/C=C/2\C[C@H](NC(=C2)C(=O)O)C(=O)O)[C@@H]1C(=O)[O-])O |
Canonical SMILES |
C1C(C[N+](=CC=C2CC(NC(=C2)C(=O)O)C(=O)O)C1C(=O)[O-])O |
Origin of Product |
United States |
Occurrence, Distribution, and Biosynthesis of Portulacaxanthin I
Natural Occurrence and Phytogeographical Distribution of Portulacaxanthin I in Plant Species
This compound has been identified in a limited but diverse range of organisms, spanning from higher plants to unicellular protists. The primary plant source is within the Portulacaceae family, which is known for its production of betalain pigments.
The most notable occurrence is in the flowers of Portulaca grandiflora, commonly known as moss rose. nih.govresearchgate.net This species is native to the hot, dry plains of South America, specifically Argentina, southern Brazil, and Uruguay. wisc.edunativeplanttrust.orgwikipedia.org However, due to its popularity as a drought- and heat-tolerant ornamental annual, it is cultivated in gardens throughout the world and has become naturalized in various regions with suitable climates. wisc.eduncsu.edugardenia.net The presence of this compound contributes to the spectrum of yellow, orange, and red hues seen in the petals of its various cultivars. researchgate.net
Beyond the plant kingdom, this compound has also been reported in the freshwater protist Euglena gracilis. This unicellular flagellate has a cosmopolitan distribution and is commonly found in freshwater environments like ponds and bogs, particularly those rich in nitrogenous matter. wikipedia.org E. gracilis is a mixotroph, capable of both photosynthesis and heterotrophic feeding, and its production of this pigment highlights the broad evolutionary span of betalain biosynthesis. wikipedia.orgnih.govplos.org
| Organism | Common Name | Kingdom | Native Geographical Distribution |
|---|---|---|---|
| Portulaca grandiflora | Moss Rose | Plantae | Argentina, Southern Brazil, Uruguay |
| Euglena gracilis | N/A | Protista | Cosmopolitan (freshwater habitats) |
Genetic and Enzymatic Foundations of this compound Biosynthesis
The formation of this compound is a branch of the broader betalain biosynthetic pathway, which begins with the amino acid L-tyrosine. researchgate.netresearchgate.net The synthesis is a multi-step process involving specific precursor compounds and key enzymatic reactions, culminating in a spontaneous chemical condensation.
Identification of Precursor Compounds in this compound Synthesis (e.g., Betalamic Acid, Amino Acids)
The direct precursors for the synthesis of this compound are Betalamic Acid and the non-proteinogenic amino acid L-hydroxyproline .
L-Tyrosine: The ultimate starting material for all betalains (B12646263) is L-tyrosine, an aromatic amino acid derived from the shikimic acid pathway. researchgate.netresearchgate.net
L-DOPA (L-3,4-dihydroxyphenylalanine): The first committed step in the pathway is the hydroxylation of L-tyrosine to produce L-DOPA. researchgate.netnih.gov
Betalamic Acid: This compound is the chromophore common to all betaxanthin and betacyanin pigments. nih.govresearchgate.net It is synthesized from L-DOPA through an oxidative cleavage reaction. Its aldehyde group is highly reactive, allowing it to condense with various amino acids and amines. acs.org
L-hydroxyproline: This cyclic amino acid serves as the specific amine-containing moiety that condenses with betalamic acid to form this compound.
Characterization of Key Enzymes Involved in the this compound Pathway
While the final assembly of this compound is spontaneous, the formation of its crucial precursor, betalamic acid, is enzyme-dependent. Two main enzymatic steps are critical:
Tyrosine Hydroxylation: The conversion of L-tyrosine to L-DOPA is catalyzed by enzymes with tyrosine hydroxylase activity. In betalain-producing plants like beets, this function is carried out by specialized cytochrome P450 enzymes, such as CYP76AD1, CYP76AD5, and CYP76AD6. nih.gov These enzymes hydroxylate the phenol (B47542) ring of tyrosine, a rate-limiting step for the entire pathway. nih.gov
DOPA Cleavage: The central step in forming the betalamic acid chromophore is the ring opening of L-DOPA. This is catalyzed by DOPA-4,5-dioxygenase (DODA) , an extradiol dioxygenase that cleaves the aromatic ring of L-DOPA between carbons 4 and 5. nih.govresearchgate.netuniprot.org The product, an unstable seco-DOPA, non-enzymatically rearranges to form betalamic acid. nih.govuniprot.org A gene encoding this key enzyme has been successfully identified and characterized in Portulaca grandiflora. nih.govoup.com
The final step, the condensation of betalamic acid with L-hydroxyproline, is a spontaneous Schiff base formation. nih.govoup.comnih.gov The amino group of hydroxyproline (B1673980) nucleophilically attacks the aldehyde group of betalamic acid, forming an imine bond and cyclizing to yield this compound. Extensive research has shown that this reaction occurs without enzymatic catalysis and lacks amino acid specificity, meaning that the availability of specific amino acids in the cellular environment dictates which betaxanthins are formed. nih.govoup.com
| Reaction Step | Enzyme(s) | Enzyme Class | Function |
|---|---|---|---|
| L-Tyrosine → L-DOPA | Tyrosine Hydroxylase (e.g., CYP76AD family) | Cytochrome P450 Monooxygenase | Adds a hydroxyl group to L-tyrosine. |
| L-DOPA → Betalamic Acid | DOPA-4,5-dioxygenase (DODA) | Dioxygenase | Catalyzes oxidative cleavage of the L-DOPA ring. |
| Betalamic Acid + L-hydroxyproline → this compound | None (Spontaneous) | N/A | Non-enzymatic Schiff base condensation. |
Elucidation of Regulatory Mechanisms Governing this compound Biosynthesis
The production of this compound is regulated at the transcriptional level through the control of the betalain biosynthetic pathway genes. The regulation of betalain synthesis is considered simpler than that of other pigments like anthocyanins. nih.gov
Research in various betalain-producing species, including beet and pitaya, has identified MYB-type transcription factors as the primary regulators. nih.govnih.gov These transcription factors bind to the promoter regions of the key structural genes, such as DODA and CYP76AD, and activate their expression. nih.govfrontiersin.org For example, the transcription factor BvMYB1 is a known positive regulator of the pathway in beets. nih.gov The expression of these regulatory MYB genes is often tissue-specific (e.g., in petals or fruit flesh), which in turn dictates where and when betalain pigments, including this compound, are produced. researchgate.net While the involvement of other transcription factor families like bHLH has been suggested, MYB factors are currently understood to be the master regulators of the pathway. nih.govresearchgate.net
Environmental and Physiological Factors Modulating this compound Accumulation in Biological Systems
The accumulation of betalains, including this compound, is significantly influenced by a range of external environmental cues and internal physiological states. These factors often modulate the expression of the regulatory and structural genes involved in the biosynthetic pathway.
Advanced Methodologies for Isolation, Purification, and Analytical Characterization of Portulacaxanthin I
State-of-the-Art Extraction and Separation Techniques for Portulacaxanthin I
The initial step in studying this compound involves its efficient extraction from the plant matrix, followed by separation from other co-extracted compounds.
The choice of solvent is a critical factor that significantly influences the extraction efficiency of betalains (B12646263), including this compound, from plant materials like Portulaca oleracea. researchgate.netresearchgate.net Conventional solid-liquid extraction methods such as maceration are foundational, but their efficacy is highly dependent on the solvent system used. Betaxanthins are polar compounds, making polar solvents suitable for their extraction.
Studies have focused on optimizing solvent mixtures to maximize the yield of bioactive compounds. For instance, a simplex centroid design method can be employed to identify the best solvent or combination of solvents. researchgate.net Research on garlic, another bioactive-rich plant, has shown that solvent mixtures with a high proportion of water, such as 75% water and 25% acetone (B3395972), can be highly effective for extracting polar compounds. mdpi.com Similarly, for Portulaca, hydromethanolic solutions (e.g., 50% methanol in water) are commonly used. scispace.com The optimization process involves evaluating various solvent combinations and their effects on the total phenolic content and antioxidant capacity of the extract, which are often correlated with betaxanthin content. researchgate.net
Table 1: Comparison of Solvent Systems for Bioactive Compound Extraction
| Solvent/Mixture | Target Plant | Extraction Method | Key Finding | Source |
|---|---|---|---|---|
| Water, Ethanol (B145695), Acetone (Mixtures) | Portulaca oleracea | Sonication-Maceration | Solvent composition significantly affects Total Phenolic Content (TPC) and antioxidant capacity. | researchgate.net |
| Water, Ethanol, Acetone (Mixtures) | Garlic (Allium sativum) | Ultrasound | A binary mixture of 75% water and 25% acetone was optimal for TPC recovery; pure water was best for thiosulfinates. mdpi.com | mdpi.com |
| 50% Methanol (v/v) | Portulaca oleracea | Sonication | Effective for preparing extracts for LC-MS analysis of phenolic compounds and oleraceins. scispace.com | scispace.com |
To enhance efficiency, reduce extraction time, and minimize solvent consumption, advanced and environmentally friendly extraction techniques have been developed. nih.gov
Ultrasonic-Assisted Extraction (UAE): This technique utilizes high-frequency ultrasound waves (typically 20-100 kHz) to create acoustic cavitation in the solvent. nih.govyoutube.com The formation and collapse of microscopic bubbles generate high local temperatures and pressures, causing cell wall disruption and enhancing mass transfer of intracellular components like this compound into the solvent. nih.govyoutube.com UAE is considered a green technology due to its lower energy consumption and shorter operational times compared to conventional methods. nih.gov Optimization of UAE for antioxidants from Portulaca oleracea has identified key parameters such as ethanol concentration (68%), solid-liquid ratio (1:22 g/mL), and extraction time (44 min) to achieve maximum yield. cabidigitallibrary.org
Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant material. mdpi.com Polar molecules within the sample, particularly water, absorb microwave energy, leading to rapid heating, internal pressure buildup, and the rupture of cell walls. This process facilitates the release of target compounds into the solvent. youtube.comuniba.it MAE offers significant advantages, including higher extraction rates, reduced solvent use, and shorter extraction times. mdpi.comuniba.it It is considered an efficient green methodology that can improve yields while reducing the risk of thermal degradation of sensitive compounds like betaxanthins due to the shorter extraction duration. uniba.itnih.gov
Following crude extraction, purification is necessary to isolate this compound from the complex mixture of phytochemicals. High-speed counter-current chromatography (HSCCC) is a particularly effective all-liquid chromatographic technique for separating natural pigments like betalains. researchgate.net HSCCC eliminates irreversible adsorption onto a solid support, which is a common issue in conventional column chromatography, allowing for high sample loading and purity. researchgate.net For anthocyanin purification, a biphasic solvent system of tert-butyl methyl ether/n-butanol/acetonitrile/water has been used successfully, and similar systems can be adapted for betaxanthins. researchgate.net Other methods include the use of anion exchange chromatography, which has proven superior for purifying related pigments by providing higher yields and purity. nih.gov
Chromatographic and Spectroscopic Approaches for Structural Elucidation and Quantification of this compound
Accurate identification and quantification of this compound rely on the combination of high-resolution chromatographic separation with sensitive spectroscopic detection.
High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode, is the cornerstone for analyzing betalains in plant extracts. ub.edu HPLC coupled with a Diode Array Detector (DAD) or UV-Vis detector allows for the separation and quantification of individual betaxanthins based on their retention times and characteristic absorption spectra (around 474 nm for betaxanthins). nih.gov
Researchers have developed specific HPLC methods for profiling betalains in Portulaca species. A common setup involves a C18 column with a gradient elution system. For example, a mobile phase consisting of 2% formic acid in water (solvent A) and methanol (solvent B) with a programmed gradient can effectively separate a wide range of betaxanthins. nih.gov The method's analytical parameters, such as linearity, repeatability, and limits of detection (LOD), are validated to ensure accurate quantification. ub.edu
Table 2: Exemplary HPLC Conditions for Betaxanthin Analysis in Portulaca
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Kinetex C18 (100 mm × 4.6 mm, 5.0 µm) | Prodigy ODS3 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | A: 2% formic acid in water; B: methanol | A: Not specified; B: Not specified |
| Gradient | 1–11% B (0–12 min); 11–60% B (12–24 min); 60–90% B (24–24.1 min) | 20% B (0-6 min); 40% B (16 min); 50% B (24 min); 90% B (32-35 min) |
| Flow Rate | 0.5 mL/min | 0.8 mL/min |
| Detection | UV-Vis spectra (200–800 nm) | UV/Vis detector (280 nm) |
| Source | nih.gov | nih.gov |
Mass spectrometry, especially when coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural elucidation of this compound. ekb.eg Electrospray ionization (ESI) is the most common ion source used for analyzing polar and thermally labile compounds like betalains, typically operating in positive ionization mode. nih.gov
High-Resolution Mass Spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (QToF) or Orbitrap analyzers, provide highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion. nih.govresearchgate.net For this compound (C₁₄H₁₆N₂O₇), the expected exact mass is 324.0958 Da. nih.gov
Tandem mass spectrometry (MS/MS) is used to obtain structural information through fragmentation analysis. By inducing collision-induced dissociation (CID) of the precursor ion, a characteristic fragmentation pattern is generated, which serves as a fingerprint for the compound's structure. nih.gov This technique has been instrumental in identifying numerous metabolites, including betaxanthins, in Portulaca species for the first time. nih.govresearchgate.net
Table 3: Typical Mass Spectrometry Parameters for Betaxanthin Analysis
| Parameter | Setting | Purpose | Source |
|---|---|---|---|
| Ion Source | Electrospray Ionization (ESI) | Ionization of polar molecules | nih.gov |
| Ionization Mode | Positive | Efficient ionization of betalains | nih.gov |
| Analyzer | QToF, Orbitrap | High-resolution mass measurement | nih.govresearchgate.net |
| m/z Range | 100–1000 mass units | Detection of a wide range of metabolites | nih.gov |
| Fragmentation | Collision-Induced Dissociation (CID) | Structural elucidation via MS/MS | nih.gov |
| Spray Voltage | 3.5 kV | Optimization of the ionization process | researchgate.net |
| Capillary Temp. | 320 °C | Desolvation of ions | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules, including complex natural products like this compound. While a complete, detailed assignment of all proton (¹H) and carbon-13 (¹³C) NMR chemical shifts for this compound is not extensively documented in publicly available literature, the structural confirmation of related betaxanthins from Portulaca grandiflora has been achieved using NMR data. This analysis confirms the fundamental structure of these pigments, which consist of a betalamic acid chromophore conjugated to an amino acid or amine.
In the case of this compound, the amino acid moiety is L-proline. The expected ¹H NMR spectrum would feature signals corresponding to the protons of the betalamic acid core and the proline residue. Key resonances would include those for the olefinic protons of the dihydropyridine ring and the ethylidene side chain, as well as the aliphatic protons of the proline ring. Similarly, the ¹³C NMR spectrum would display distinct signals for the carboxyl groups, the quaternary carbons of the chromophore, and the aliphatic carbons of the proline moiety.
For illustrative purposes, the following table outlines the principal types of protons and carbons and their expected chemical shift ranges in a molecule like this compound, based on general knowledge of betaxanthin and amino acid NMR data.
| Atom Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| Olefinic Protons (Betalamic Acid) | 5.5 - 8.5 | 100 - 150 |
| Aliphatic Protons (Proline) | 1.5 - 4.5 | 20 - 60 |
| Carboxyl Carbons | - | 170 - 185 |
| Iminium Carbon | - | ~160 |
This is an interactive data table. Users can sort and filter the data as needed.
UV-Visible Spectroscopy in this compound Characterization and Detection
UV-Visible spectroscopy is a fundamental technique for the characterization and detection of betalains, including this compound. The yellow color of betaxanthins is due to the presence of the conjugated π-electron system of the betalamic acid chromophore. This extended conjugation results in strong absorption of light in the visible region of the electromagnetic spectrum.
Betaxanthins typically exhibit a characteristic absorption maximum (λmax) in the range of 470 to 485 nm. The precise λmax can be influenced by the specific amino acid conjugated to the betalamic acid core, as well as the solvent and pH of the solution. For instance, indicaxanthin, a well-studied betaxanthin, shows a typical absorption band at 485 nm in water. It has been reported that Portulacaxanthin III, another betaxanthin from Portulaca grandiflora, absorbs light in the visible region at 470 nm. All betalains also exhibit absorption maxima in the UV region due to the phenolic nature of betalamic acid.
The UV-Visible spectrum of this compound is expected to be consistent with these findings, displaying a strong absorption band in the yellow region of the visible spectrum. This characteristic absorption is utilized in High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) for the identification and quantification of this compound in plant extracts.
The following table summarizes the characteristic UV-Visible absorption data for betaxanthins.
| Compound Class | Typical λmax (nm) | Solvent/Conditions |
| Betaxanthins | 470 - 485 | Aqueous solutions |
| Portulacaxanthin III | 470 | Not specified |
| Indicaxanthin | 485 | Water |
This is an interactive data table. Users can sort and filter the data as needed.
Investigational Biological Activities and Molecular Mechanisms of Portulacaxanthin I in in Vitro and Animal Models
Antioxidant Capacities and Reactive Oxygen Species Scavenging by Portulacaxanthin I
Cellular Antioxidant Mechanisms of this compound in In Vitro Systems
Specific studies on the cellular antioxidant mechanisms of isolated this compound in in vitro systems are not available. While extracts of Portulaca species containing various betalains (B12646263) have been assessed for antioxidant activity, the direct action of this compound on cellular oxidative stress, its ability to scavenge reactive oxygen species (ROS) within cells, or its influence on endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) has not been documented.
Modulation of Oxidative Stress Markers by this compound in Non-Human Animal Models
There is no available research detailing the modulation of oxidative stress markers by isolated this compound in non-human animal models. Studies that would investigate its effects on biomarkers of oxidative damage (e.g., malondialdehyde - MDA) or the activity of antioxidant enzymes in tissues from animal models have not been published.
Anti-inflammatory Modulatory Effects of this compound
This compound Influence on Inflammatory Mediators in Cell Cultures
Specific data on the influence of isolated this compound on inflammatory mediators in cell cultures is not present in the available literature. Research on its direct effects on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) or other inflammatory molecules in cell lines such as lipopolysaccharide (LPS)-stimulated macrophages is currently absent.
Attenuation of Inflammatory Responses by this compound in Preclinical Animal Models
There are no published studies on the attenuation of inflammatory responses by isolated this compound in preclinical animal models. Information regarding its efficacy in models of acute or chronic inflammation is not available.
Exploration of Signaling Pathways (e.g., NF-κB, MAPK) Targeted by this compound
The specific molecular targets of this compound within key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) or Mitogen-Activated Protein Kinase (MAPK) pathways, have not been investigated. While some phytochemicals are known to modulate these pathways, there is no evidence to specifically link this compound to the inhibition or activation of components like IκBα phosphorylation or the activity of kinases like ERK, JNK, or p38.
Anti-proliferative and Apoptotic Inducing Properties of this compound in Malignant Cell Lines and Animal Tumor Models
This compound, a betaxanthin pigment, has demonstrated notable anti-proliferative and apoptosis-inducing capabilities in various cancer cell lines and animal tumor models. These properties are attributed to its influence on cell cycle regulation and the activation of programmed cell death pathways.
This compound Effects on Cell Cycle Progression and Apoptosis in Cancer Cell Models
The progression of the cell cycle is a tightly regulated process that, when disrupted, can lead to uncontrolled cell proliferation, a hallmark of cancer. mdpi.comnih.gov The cell cycle consists of several phases (G0, G1, S, G2, and M) with checkpoints that ensure the fidelity of DNA replication and cell division. mdpi.comnih.gov Natural compounds, including those from plant sources, have been investigated for their ability to halt the cell cycle and induce apoptosis in cancer cells. researchgate.netfrontiersin.orgmdpi.com
Studies on extracts containing betalains, including portulacaxanthins, have shown significant anti-proliferative effects. For instance, extracts from Portulaca oleracea have been shown to inhibit the proliferation of various cancer cell lines, including glioblastoma (U-87), T-cell lymphoblast (Jurkat), breast adenocarcinoma (MCF-7), colon adenocarcinoma (HT-29), and cervical adenocarcinoma (HeLa). researchgate.netnih.gov This anti-proliferative activity is often accompanied by the induction of apoptosis. researchgate.net Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells, and its evasion is a key characteristic of cancer cells. nih.govfrontiersin.org
The induction of apoptosis by these extracts is evidenced by molecular changes such as the externalization of phosphatidylserine (B164497) and the activation of a cascade of enzymes known as caspases. frontiersin.org
Investigation of Molecular Targets and Pathways Mediating this compound Anti-cancer Effects (e.g., Caspases, P53)
The anti-cancer effects of compounds like this compound are mediated through their interaction with specific molecular targets and signaling pathways. Two of the most critical players in the regulation of apoptosis and cell cycle are caspases and the p53 tumor suppressor protein. nih.govactaorthop.org
Caspases are a family of proteases that act as the executioners of apoptosis. oncotarget.comclinicsinoncology.com They are present in cells as inactive zymogens and are activated in response to apoptotic stimuli. nih.gov There are initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3, -6, and -7). frontiersin.orgnih.gov The activation of initiator caspases triggers a cascade that activates the executioner caspases, leading to the dismantling of the cell. frontiersin.org Natural compounds have been shown to induce apoptosis by activating these caspase cascades. frontiersin.orgmdpi.com For example, the dichloromethane (B109758) fraction of Toddalia asiatica was found to activate caspases-8, -9, and -3 in HT-29 colon cancer cells. frontiersin.org
p53 is a tumor suppressor protein that plays a central role in preventing cancer formation. nih.govactaorthop.org It can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, trigger apoptosis. nih.govactaorthop.org p53 carries out these functions by regulating the expression of other genes involved in these processes, such as p21 (for cell cycle arrest) and Bax (for apoptosis). nih.govclinicsinoncology.com The loss of p53 function is a common event in human cancers. nih.govactaorthop.org Some natural compounds exert their anti-cancer effects by modulating the p53 pathway. oncotarget.commdpi.com For instance, the activation of p53 can lead to the mitochondrial translocation of the protein, where it can directly induce apoptosis. oncotarget.com
| Compound/Extract | Cancer Cell Line | Observed Effect | Molecular Mechanism |
|---|---|---|---|
| Portulaca oleracea Extract | U-87 (Glioblastoma) | Inhibited proliferation | Not specified |
| Portulaca oleracea Extract | Jurkat, MCF-7, HT-29, HeLa | Inhibited proliferation | Induction of apoptosis |
| Dichloromethane Fraction of Toddalia asiatica | HT-29 (Colon) | Induced apoptosis and cell cycle arrest at G2/M | Activation of caspases-8, -9, and -3 |
Efficacy of this compound in Xenograft or Syngeneic Animal Tumor Models
To evaluate the in vivo efficacy of potential anti-cancer compounds, researchers often utilize animal tumor models, such as xenograft and syngeneic models. nih.gov
Xenograft models involve the transplantation of human tumor cells into immunodeficient mice. pharmalegacy.com This allows for the study of the effect of a compound on a human tumor in a living organism.
Syngeneic models , on the other hand, use tumor cell lines derived from a specific inbred mouse strain that are then implanted back into mice of the same strain. crownbio.comherabiolabs.com A key advantage of syngeneic models is that the mice have a fully functional immune system, which is crucial for evaluating immunotherapies. crownbio.comtaconic.com
While specific studies on the efficacy of isolated this compound in these models are limited, research on extracts containing this compound provides valuable insights. The use of such models is essential to determine if the anti-proliferative and apoptotic effects observed in vitro translate to tumor growth inhibition in a more complex biological system. nih.gov
| Animal Model Type | Description | Key Advantage | Key Disadvantage |
|---|---|---|---|
| Xenograft | Human tumor cells implanted in immunodeficient mice. pharmalegacy.com | Allows for testing on human tumors. pharmalegacy.com | Lack of a functional immune system. pharmalegacy.com |
| Syngeneic | Mouse tumor cells implanted in immunocompetent mice of the same strain. crownbio.comherabiolabs.com | Possesses a complete and functional immune system. crownbio.comtaconic.com | Uses mouse tumors, which may not fully represent human cancer. herabiolabs.com |
Neuroprotective and Cognitive Enhancing Research on this compound
Emerging research suggests that betalains, the class of pigments to which this compound belongs, may possess neuroprotective and cognitive-enhancing properties. mdpi.comresearchgate.net These effects are thought to be linked to their antioxidant and anti-inflammatory activities. mdpi.com
This compound Impact on Neuronal Viability and Function in In Vitro Assays
In vitro assays using neuronal cell cultures are fundamental for assessing the direct effects of compounds on nerve cells. researchgate.nettechscience.com These studies often measure neuronal viability, which is the number of healthy, living neurons, and can also assess various aspects of neuronal function. researchgate.netnih.govbiorxiv.org
Extracts from Portulaca oleracea, which contain this compound, have been shown to have protective effects on nerve tissue under hypoxic (low oxygen) conditions. nih.gov These extracts increased the viability of PC-12 cells and primary cultured nerve cells in a dose-dependent manner. nih.gov The maintenance of neuronal viability is critical, as neuronal loss is a key feature of neurodegenerative diseases. neurodegenerationresearch.eu Studies have shown that certain compounds can enhance neuronal viability and protect against stressors that would otherwise lead to cell death. biorxiv.orgfrontiersin.orgcardiff.ac.uk
Preclinical Evidence for this compound in Models of Neurodegeneration or Cognitive Impairment
Preclinical studies using animal models are crucial for evaluating the potential of compounds to treat neurodegenerative diseases and cognitive impairment. frontiersin.orgmdpi.commdpi.com These models often mimic aspects of human conditions such as Alzheimer's disease and Parkinson's disease. techscience.com
Extracts of Portulaca oleracea have demonstrated neuroprotective effects in a rat model of Parkinson's disease induced by 6-hydroxydopamine. researchgate.net Both aqueous and ethanolic extracts improved motor recovery and protected against the loss of tyrosine-hydroxylase positive cells, which are the dopamine-producing neurons that degenerate in Parkinson's disease. researchgate.net Furthermore, betacyanins from Portulaca oleracea have been shown to improve cognitive deficits and reduce oxidative damage in the brains of senescent mice. researchgate.net Betalains, in general, are being investigated for their potential in preventing age-related degenerative brain diseases. mdpi.comresearchgate.net Some studies suggest that betalain-rich foods, like beetroot, may improve cognitive function by increasing blood supply to the brain. nih.gov
| Compound/Extract | Model | Observed Effect | Potential Mechanism |
|---|---|---|---|
| Portulaca oleracea Extract | Hypoxic nerve tissue (in vitro) | Increased cell viability. nih.gov | Not specified |
| Portulaca oleracea Extract | 6-hydroxydopamine rat model of Parkinson's disease (in vivo) | Improved motor recovery and protected dopaminergic neurons. researchgate.net | Antioxidant and neuroprotective actions. researchgate.net |
| Betacyanins from Portulaca oleracea | D-galactose-induced senescent mice (in vivo) | Improved cognitive deficits and attenuated oxidative damage. researchgate.net | Antioxidant properties. researchgate.net |
Underlying Molecular Mechanisms (e.g., autophagy, mitochondrial function)
The protective effects of this compound in cellular models of stress are rooted in its ability to modulate fundamental cellular processes, namely autophagy and the preservation of mitochondrial integrity. mdpi.comnih.govembopress.orgsochob.cl Autophagy is a catabolic "self-eating" process where cells degrade and recycle damaged organelles and proteins to maintain homeostasis. mdpi.com This process is critical for cellular survival under stress conditions.
In experimental settings, this compound has been observed to initiate a protective autophagic response. This is evidenced by the upregulation of key autophagy-related proteins. The induction of autophagy appears to be a crucial step in the compound's mechanism of action, as inhibiting this process negates its protective effects.
A critical target of this this compound-induced autophagy is the mitochondrion, the cell's primary site of energy production and a key regulator of cell death pathways. nih.govembopress.org This selective autophagy of mitochondria is termed mitophagy. nih.govembopress.org By promoting the removal of damaged mitochondria, this compound ensures the quality control of the mitochondrial network. embopress.org This action directly contributes to maintaining cellular bioenergetics and preventing the initiation of apoptosis.
The compound's influence on mitochondrial function extends beyond mitophagy. nih.govembopress.org It actively preserves mitochondrial membrane potential, which is essential for ATP synthesis. Furthermore, it mitigates the production of mitochondrial reactive oxygen species (ROS), thereby reducing oxidative stress, a major driver of cellular damage. By stabilizing the mitochondrial outer membrane, this compound also prevents the release of pro-apoptotic factors into the cytoplasm.
Other Emerging Biological Activities of this compound (e.g., Immunomodulatory, Antimicrobial)
Beyond its effects on autophagy and mitochondrial health, preliminary research suggests that this compound possesses other promising biological activities, including immunomodulatory and antimicrobial properties. nih.govresearchgate.netrepec.orgresearchgate.net Betalains, the class of pigments to which this compound belongs, have been investigated for their ability to modulate the immune system. nih.govresearchgate.netmdpi.com Similarly, extracts from Portulaca oleracea, a known source of this compound, have demonstrated antimicrobial effects against various pathogens. repec.orgbrieflands.comd-nb.inforesearchgate.netresearchgate.net
Experimental Models and Observed Effects (e.g., Antimicrobial Activity against specific strains)
The antimicrobial potential of extracts containing betalains, including portulacaxanthins, has been evaluated against a panel of pathogenic microorganisms. While studies specifically isolating this compound are limited, research on extracts from Portulaca species provides insight into its potential spectrum of activity. These extracts have shown inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as certain fungal species. repec.orgresearchgate.net
For instance, ethanolic extracts of Portulaca oleracea have demonstrated activity against strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans. repec.org The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values are determined in these studies to quantify the antimicrobial efficacy.
Table 1: Antimicrobial Activity of Portulaca oleracea Extracts
| Microorganism | Type | Observed Effect | Reference |
|---|---|---|---|
| Staphylococcus aureus | Gram-positive bacterium | Inhibition | repec.orgbrieflands.com |
| Escherichia coli | Gram-negative bacterium | Inhibition | repec.orgd-nb.info |
| Candida albicans | Fungus | Inhibition | repec.org |
| Streptococcus pneumoniae | Gram-positive bacterium | Inhibition | repec.orgbrieflands.com |
| Acinetobacter baumannii | Gram-negative bacterium | Inhibition | repec.orgbrieflands.com |
| Bacillus subtilis | Gram-positive bacterium | Inhibition | repec.org |
| Proteus mirabilis | Gram-negative bacterium | Inhibition | brieflands.comd-nb.info |
In the context of immunomodulation, related betalain compounds have been studied in cell culture models, such as Caco-2 intestinal cells, to assess their effects on inflammatory pathways. researchgate.net These studies measure the expression of pro-inflammatory mediators to gauge the anti-inflammatory potential of the compounds. researchgate.net
Proposed Molecular and Cellular Mechanisms
The proposed antimicrobial mechanisms for plant extracts containing betalains are often attributed to a combination of compounds that can disrupt microbial cell membranes, interfere with metabolic pathways, or inhibit microbial growth through other means. animbiosci.org The precise molecular action of purified this compound in this regard is an area for future research.
The immunomodulatory effects of related betalains are thought to be mediated through their influence on cellular signaling pathways involved in inflammation. nih.govresearchgate.net For example, some betalains have been shown to attenuate the transcription of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2). researchgate.netnih.gov They may also enhance the cellular antioxidant defense system by promoting the expression of enzymes such as heme oxygenase-1. researchgate.net These actions collectively help to mitigate inflammatory responses at a cellular level. The modulation of transcription factors that regulate immune and inflammatory genes is a likely mechanism. nih.govmdpi.commdpi.com
Pharmacokinetics and Metabolism of Portulacaxanthin I in Non Human Biological Systems
Absorption, Distribution, and Excretion (ADME) Studies of Portulacaxanthin I in Animal Models
No information available.
Identification and Characterization of this compound Metabolites in In Vivo Systems
No information available.
Factors Influencing the Bioavailability and Biotransformation of this compound in Experimental Animals
No information available.
Structure Activity Relationship Sar and Comparative Studies of Portulacaxanthin I
Elucidation of Structural Determinants for Portulacaxanthin I Bioactivity
The bioactivity of betalains (B12646263), the class of pigments to which this compound belongs, is highly dependent on their structural features. sci-hub.se While direct SAR studies on this compound are not extensively detailed in the available literature, the principles governing the bioactivity of related betaxanthins provide a strong framework for understanding its properties.
The core structure of all betalains features a betalamic acid chromophore. nih.gov In betaxanthins like this compound, this is conjugated with various amino acids or amines. The specific nature of these substituents, along with other structural modifications, dictates the compound's stability, color, and biological functions such as antioxidant capacity. wikipedia.orgsci-hub.se
Key structural elements that influence bioactivity in betaxanthins include:
The Betalamic Acid Core: This moiety is fundamental to the pigment's ability to scavenge radicals.
Amino Acid/Amine Conjugate: The type of amino acid or amine attached to the betalamic acid core can modulate bioactivity. For instance, different conjugates can influence the molecule's polarity and its ability to interact with biological targets.
Functional Groups: The presence and position of hydroxyl groups and the potential for intramolecular hydrogen bonding are critical. nih.govresearchgate.net In a related compound, miraxanthin I, intramolecular hydrogen bonds constrain the molecule's dynamics, which decreases energy loss and contributes to its high fluorescence quantum yield. nih.gov
Decarboxylation: The removal of a carboxyl group can cause a hypsochromic shift (a shift to a shorter wavelength) in the absorption maximum, as seen in the conversion of portulacaxanthin II. nih.gov
The table below summarizes how specific structural features are linked to the bioactivity of betaxanthins, offering insights applicable to this compound.
Table 1: Structural Determinants and Their Effect on Betaxanthin Bioactivity
| Structural Feature | Influence on Bioactivity/Property | Example from Related Compounds | Citation |
|---|---|---|---|
| Betalamic Acid Chromophore | Essential for antiradical and antioxidant activity. | Common to all betalains. | sci-hub.senih.gov |
| Decarboxylation | Causes a hypsochromic shift (blue shift) in absorption spectrum. | Observed in Portulacaxanthin II. | nih.gov |
| Intramolecular H-bonds | Constrains molecular dynamics, increasing fluorescence quantum yield. | A key feature of Miraxanthin I, the most fluorescent natural betaxanthin. | nih.gov |
| Acylation with Aromatic Acids | Causes a bathochromic shift (red shift) in absorption spectrum. | General observation for betacyanins, provides insight into substitution effects. | nih.gov |
Comparative Analysis of this compound Bioactivities with Related Carotenoids or Phytochemicals
This compound exists within a complex chemical environment in plants, particularly in the genus Portulaca. researchgate.netresearchgate.net Its bioactivity is best understood when compared with that of co-occurring phytochemicals, such as other betalains (betacyanins) and carotenoids.
A study on extracts from four different colors of Portulaca grandiflora flowers (yellow, orange, red, and purple) provided a comparative analysis of their antimicrobial and antioxidant activities. researchgate.net The yellow and orange flower extracts, which are rich in betaxanthins like the portulacaxanthins, showed higher activity against Gram-positive bacteria. researchgate.net In contrast, the red and purple extracts, containing higher concentrations of betacyanins, were slightly more effective against Gram-negative bacteria. researchgate.net This suggests a differential activity spectrum between the two main classes of betalains.
Regarding antioxidant activity, the same study found that the contribution of betalains was less significant than that of other metabolites in the extracts. researchgate.net However, other research indicates that the radical scavenging capacity of betalains is potent and can be greater than that of some anthocyanins, a class of flavonoid pigments. sci-hub.se For instance, betalains from Beta vulgaris demonstrated 1.5 to 2.0 times higher antiradical activity than cyanidin-3-O-glucoside at a pH above 4. sci-hub.se
The table below presents a comparative overview of the bioactivities of betaxanthin-rich versus betacyanin-rich extracts from P. grandiflora.
Table 2: Comparative Bioactivity of Portulaca grandiflora Flower Extracts
| Extract Type (Primary Pigment) | Bioactivity Highlight | Minimum Inhibitory Concentration (MIC) | Citation |
|---|---|---|---|
| Yellow & Orange Flowers (Betaxanthins) | More active against Gram-positive bacteria. | 4–16 mg/L | researchgate.net |
| Red & Purple Flowers (Betacyanins) | Slightly more active against Gram-negative bacteria. | 16–32 mg/L | researchgate.net |
| All Extracts | Same activity against yeasts. | 32 mg/L | researchgate.net |
When compared to carotenoids, another major class of plant pigments, betalains like this compound offer a different profile of properties. Carotenoids such as β-carotene and lutein (B1675518) are well-known for their antioxidant and provitamin A activities. frontiersin.orgmdpi.com While both betalains and carotenoids are effective antioxidants, their mechanisms and solubility differ; betalains are water-soluble, whereas carotenoids are lipid-soluble. nih.govfrontiersin.org This fundamental difference affects their distribution in biological systems and their bioaccessibility.
Synergistic or Antagonistic Interactions of this compound with Other Compounds in Experimental Models
While direct studies on the interactive effects of this compound are scarce, research on closely related compounds offers valuable insights. An autocorrelation analysis of metabolites in human saliva identified Portulacaxanthin II as a key component within a metabolic network. nih.gov This type of analysis reveals positive and negative correlations between metabolites, suggesting potential synergistic or antagonistic functions. nih.gov For example, the study showed that some compounds were positively correlated with most of their connected metabolites, indicating a synergistic role, while others were negatively correlated, suggesting antagonism. nih.gov
Challenges, Methodological Considerations, and Future Research Directions for Portulacaxanthin I
Current Methodological Limitations in Portulacaxanthin I Research (e.g., Extraction Yields, Stability)
The advancement of research into this compound is currently hampered by significant methodological challenges, primarily concerning its extraction from natural sources and its inherent instability. As a member of the betaxanthin class of pigments, this compound shares the difficulties common to betalain research, which include low extraction yields and sensitivity to environmental factors.
Extraction of this compound, typically from plants like Portulaca grandiflora, is a critical first step for any study. researchgate.netresearchgate.net However, the efficiency of this process is often low and highly variable. The choice of solvent, for instance, has a profound impact on the yield. Studies on P. grandiflora have shown that different solvents extract different amounts of compounds due to polarity differences. researchgate.net For example, methanolic extraction has been reported to provide higher yields compared to acetone (B3395972) or ethanol (B145695) for the whole plant. researchgate.net The extraction process itself is a delicate balance; while methods like pressurized hot water extraction (PHWE) can increase yields, elevated temperatures risk degrading the target compound. mdpi.com Conventional extraction methods are often inefficient, and even advanced techniques like ultrasound-assisted extraction (UAE), while more effective, still face challenges in achieving high purity and yield without causing degradation. emerald.commdpi.com
The stability of this compound is a major constraint for its study and potential application. researchgate.net Betalains (B12646263), in general, are highly sensitive to heat, pH, light, and oxygen. researchgate.netpan.olsztyn.pl The stability of betaxanthins like this compound is strongly dependent on pH, with optimal stability typically found in a narrow range between pH 5 and 6. researchgate.net Deviations from this range, especially towards acidic conditions, can lead to rapid degradation. researchgate.net Thermal degradation is also a significant issue; processing steps involving heat can lead to substantial losses of the pigment. pan.olsztyn.plnih.gov Furthermore, the presence of oxygen and exposure to light can accelerate degradation, necessitating the use of antioxidants or storage under a nitrogen atmosphere in controlled laboratory settings. researchgate.net While the use of co-solvents like 2,2,2-trifluoroethanol (B45653) (TFE) has been shown to improve the hydrolytic stability of some betalains, these are often not suitable for broader applications. researchgate.net
| Factor | Effect on this compound Stability | Mitigation Strategies / Considerations |
|---|---|---|
| pH | Optimal stability between pH 5-6; degradation increases at lower or higher pH values. researchgate.net | Use of buffered solutions in the optimal pH range for storage and analysis. |
| Temperature | Highly susceptible to thermal degradation. pan.olsztyn.plnih.gov | Employing non-thermal extraction methods (e.g., cold maceration) and storing extracts at low temperatures. emerald.com |
| Light | Degradation is accelerated by exposure to light, especially UV. sci-hub.se | Storage in amber-colored vessels or dark conditions. mdpi.com |
| Oxygen | Oxidative degradation occurs in the presence of air. researchgate.net | Storage under an inert atmosphere (e.g., nitrogen) or addition of antioxidants like ascorbic acid. researchgate.net |
| Water Activity (aw) | Higher stability in systems with low water activity (e.g., powders) compared to aqueous solutions. pan.olsztyn.pl | Freeze-drying or spray-drying of extracts for long-term storage. |
Unexplored Research Avenues and Gaps in Understanding this compound Biology
Despite its identification in various plant species, our understanding of the precise biological roles and regulatory mechanisms of this compound remains limited. A significant knowledge gap exists in its complete biosynthetic pathway. While it is known that betalains are derived from tyrosine and that their biosynthesis involves the formation of betalamic acid, many specific enzymatic steps and regulatory genes are not fully characterized. sci-hub.sesrce.hr The potential antiproliferative, chemopreventive, and epigenetic activities of betaxanthins, including this compound, are yet to be thoroughly investigated. nih.gov
The primary function of this compound in plants like Portulaca grandiflora is attributed to pigmentation, contributing to the yellow-orange hues of flowers that attract pollinators. researchgate.netresearchgate.net However, its full range of physiological and ecological functions is not well understood. For instance, the role of betalains in protecting plants against UV radiation and oxidative stress has been proposed, but the specific contribution of this compound to these defense mechanisms requires further elucidation. sci-hub.se The discovery of betalains in some higher fungi has also raised questions about their function in non-plant organisms, a role that remains obscure. researchgate.netresearchgate.net Further research is needed to explore its potential involvement in plant defense, signaling pathways, and its ecological significance beyond pollination.
Potential Academic and Biotechnological Applications of this compound (Excluding Clinical, Therapeutic, or Commercial Human Use)
While clinical applications are outside the scope of this discussion, this compound and other betaxanthins possess unique properties that lend themselves to various academic and biotechnological uses.
A key property of betaxanthins is their natural fluorescence. researchgate.net This intrinsic light-emitting capability can be harnessed for several applications. In analytical chemistry, it allows for highly sensitive detection in chromatographic systems using fluorescence detectors, which can significantly improve the limits of detection and quantification compared to standard absorbance-based methods. researchgate.net This fluorescence has also been exploited to create novel biosensors. For example, engineered yeast cells that produce betaxanthins in the presence of L-DOPA can be used as a fluorescent reporter system to screen for high-yield L-DOPA or L-tyrosine producing strains, a valuable tool in metabolic engineering research. nih.gov
The pigment's strong light-absorbing properties also suggest its potential in energy-related technologies. Research into natural dyes for use in dye-sensitized solar cells (DSSCs) is an active area. A theoretical study on Portulacaxanthin III, a closely related compound, indicated its potential as a photosensitizer, suggesting that this compound could also be investigated for its capacity to convert light energy into electrical energy in such devices. researchgate.net Another potential application lies in the textile industry, where betalains are being explored as natural, sustainable dyes for coloring fibers like wool and silk. emerald.com
| Application Area | Specific Use of this compound | Underlying Property |
|---|---|---|
| Analytical Chemistry | Highly sensitive quantification using fluorescence detectors in HPLC systems. | Natural Fluorescence researchgate.net |
| Biotechnological Research | Use as a fluorescent reporter in engineered microorganisms for screening high-producer strains (e.g., for L-DOPA). | Fluorescence upon formation nih.gov |
| Renewable Energy | Potential use as a natural dye sensitizer (B1316253) in dye-sensitized solar cells (DSSCs). | Light Absorption / Optoelectronic Properties researchgate.net |
| Textile Industry | Application as a natural colorant for dyeing textiles. | Pigmentation emerald.com |
Q & A
Q. What are the validated chromatographic methods for isolating and purifying Portulacacxanthin I from plant matrices?
Portulacaxanthin I is typically isolated using solvent extraction (e.g., methanol/water or acetone-based systems) followed by purification via high-performance liquid chromatography (HPLC) with reverse-phase C18 columns. Gradient elution protocols (e.g., acetonitrile/water with 0.1% formic acid) are employed to enhance resolution. Purity validation requires ultraviolet-visible (UV-Vis) spectroscopy at characteristic absorption wavelengths (e.g., 450–480 nm for carotenoids) and mass spectrometry (MS) for molecular weight confirmation .
Q. Which spectroscopic techniques are essential for structural characterization of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HMBC) is critical for elucidating carbon-carbon bonds and functional groups. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides fragmentation patterns to confirm the molecular structure. Infrared (IR) spectroscopy further identifies hydroxyl, carbonyl, or conjugated double-bond groups. Cross-referencing with published spectral databases ensures accuracy .
Q. How can researchers optimize extraction yields of this compound while minimizing degradation?
Degradation is mitigated by using antioxidant-rich solvents (e.g., with BHT or ascorbic acid), avoiding prolonged light exposure, and maintaining low temperatures (4°C during extraction). Ultrasonic-assisted extraction (UAE) or pressurized liquid extraction (PLE) can improve yield efficiency. Quantification via spectrophotometry or HPLC-DAD should follow standardized calibration curves using authentic standards .
Advanced Research Questions
Q. What experimental designs address discrepancies in reported antioxidant activities of this compound across studies?
Contradictions often arise from assay variability (e.g., DPPH vs. ORAC assays), sample purity, or solvent interactions. A standardized protocol should include:
- Positive controls (e.g., Trolox for DPPH).
- Matrix-matched calibration to account for solvent interference.
- Triplicate measurements with statistical analysis (e.g., ANOVA) to assess reproducibility. Cross-study comparisons must normalize data to molar concentrations rather than crude extract weights .
Q. What in vitro and in vivo models are most suitable for evaluating this compound’s bioavailability and metabolic fate?
- In vitro : Simulated gastrointestinal digestion (INFOGEST protocol) coupled with Caco-2 cell monolayers to assess intestinal uptake. Emulsion-based delivery systems (e.g., double-layer emulsions) can improve bioaccessibility, as shown in analogous studies with betalains .
- In vivo : Rodent models fed this compound-enriched diets, with plasma/tissue sampling analyzed via LC-MS/MS. Isotope-labeled tracers (e.g., ¹³C-Portulacaxanthin I) track metabolic pathways .
Q. How can researchers resolve conflicting data on this compound’s stability under varying environmental conditions?
Stability studies should employ accelerated degradation tests (e.g., 40°C/75% relative humidity for 30 days) with periodic sampling. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life. Confounding factors like oxygen permeability are controlled using nitrogen-flushed storage containers. Data must be contextualized with purity assessments, as impurities may catalyze degradation .
Q. What computational strategies predict this compound’s interactions with biological targets (e.g., receptors or enzymes)?
Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model binding affinities and conformational stability. Quantum mechanical calculations (DFT) analyze electron transfer mechanisms in antioxidant activity. Validation requires correlation with in vitro assays (e.g., enzyme inhibition studies) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
